molecular formula C16H10Cl2N2O2 B256615 2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide

2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide

Katalognummer B256615
Molekulargewicht: 333.2 g/mol
InChI-Schlüssel: NVHIHRAUGUJVFW-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential in various applications, including medicinal chemistry, drug discovery, and material science.

Wirkmechanismus

The mechanism of action of 2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in disease progression. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide exhibits various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, this compound has been shown to modulate specific signaling pathways involved in disease progression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide in lab experiments is its potential as a drug candidate for various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research on 2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide. One of the major areas of research is the optimization of its therapeutic potential through the identification of its exact mechanism of action. Additionally, further studies are needed to explore its potential in other scientific research applications, including material science and nanotechnology.

Synthesemethoden

The synthesis of 2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide can be achieved through several methods. One of the commonly used methods is the reaction of 2,3-dichlorobenzonitrile with 4-hydroxyphenylacetic acid in the presence of a base. The resulting product is then converted to the desired compound using appropriate reagents.

Wissenschaftliche Forschungsanwendungen

2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential in various scientific research applications. One of the major areas of research is medicinal chemistry, where this compound has shown promising results as a potential drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Eigenschaften

Produktname

2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)acrylamide

Molekularformel

C16H10Cl2N2O2

Molekulargewicht

333.2 g/mol

IUPAC-Name

(E)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H10Cl2N2O2/c17-13-2-1-3-14(15(13)18)20-16(22)11(9-19)8-10-4-6-12(21)7-5-10/h1-8,21H,(H,20,22)/b11-8+

InChI-Schlüssel

NVHIHRAUGUJVFW-DHZHZOJOSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.